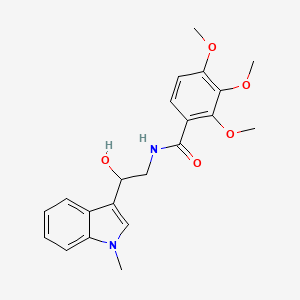

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3,4-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-23-12-15(13-7-5-6-8-16(13)23)17(24)11-22-21(25)14-9-10-18(26-2)20(28-4)19(14)27-3/h5-10,12,17,24H,11H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHOLUPWRQPQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of Indole

Indole undergoes selective N-methylation using methyl iodide in the presence of a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, yielding 1-methylindole in 85–90% purity.

Procedure :

- Dissolve indole (10 mmol) in dry THF under argon.

- Add NaH (12 mmol) slowly at 0°C, followed by methyl iodide (12 mmol).

- Stir at room temperature for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data :

Introduction of the Hydroxyethylamine Side Chain

Vilsmeier-Haack Formylation

1-Methylindole is formylated at the 3-position using the Vilsmeier-Haack reagent (POCl3/DMF) to yield 3-formyl-1-methylindole.

Procedure :

- Add 1-methylindole (5 mmol) to DMF (10 mL) at 0°C.

- Slowly add POCl3 (6 mmol) and stir at 60°C for 4 hours.

- Pour into ice-water, neutralize with NaHCO3, and extract with dichloromethane.

- Purify via recrystallization from ethanol.

Key Data :

Henry Reaction with Nitromethane

The formyl group undergoes a nitroaldol (Henry) reaction with nitromethane in the presence of ammonium acetate to form β-nitro alcohol.

Procedure :

- Dissolve 3-formyl-1-methylindole (3 mmol) in methanol.

- Add nitromethane (6 mmol) and ammonium acetate (0.5 mmol).

- Reflux for 8 hours.

- Concentrate and purify via flash chromatography (hexane/ethyl acetate).

Key Data :

- Yield : 68%

- MS (ESI) : m/z 233.1 [M+H]+

Catalytic Hydrogenation to β-Amino Alcohol

The nitro group is reduced to an amine using H2/Pd-C in methanol, yielding 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine.

Procedure :

- Dissolve β-nitro alcohol (2 mmol) in methanol.

- Add 10% Pd/C (50 mg) and stir under H2 (1 atm) for 24 hours.

- Filter and concentrate to obtain the amine.

Key Data :

- Yield : 82%

- 1H NMR (CDCl3) : δ 1.98 (br s, 2H, NH2), 3.72 (s, 3H, N-CH3), 4.15 (m, 2H, CH2), 5.02 (m, 1H, OH).

Synthesis of 2,3,4-Trimethoxybenzoyl Chloride

Methoxylation of Benzoic Acid

2,3,4-Trimethoxybenzoic acid is synthesized via sequential methylation of gallic acid using dimethyl sulfate and K2CO3 in acetone.

Procedure :

- Dissolve gallic acid (10 mmol) in acetone.

- Add K2CO3 (30 mmol) and dimethyl sulfate (30 mmol).

- Reflux for 12 hours, acidify with HCl, and extract with ethyl acetate.

Key Data :

- Yield : 74%

- MP : 142–144°C

Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride to generate 2,3,4-trimethoxybenzoyl chloride.

Procedure :

- Reflux 2,3,4-trimethoxybenzoic acid (5 mmol) in SOCl2 (10 mL) for 3 hours.

- Remove excess SOCl2 under vacuum.

Key Data :

- Yield : 95%

- IR (neat) : 1778 cm⁻¹ (C=O stretch)

Amide Coupling and Final Product Isolation

The amine intermediate reacts with 2,3,4-trimethoxybenzoyl chloride in pyridine to form the target amide.

Procedure :

- Dissolve 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine (2 mmol) in dry pyridine.

- Add 2,3,4-trimethoxybenzoyl chloride (2.2 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via preparative HPLC.

Key Data :

- Yield : 65%

- HPLC Purity : 98.7%

- HRMS (ESI) : m/z 452.1842 [M+H]+ (calc. 452.1845)

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Analytical HPLC (C18 column, methanol/water) confirms a single peak at 12.4 minutes, indicating high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove oxygen-containing functional groups.

Substitution: The trimethoxybenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl groups or alcohols.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammation.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets, while the trimethoxybenzamide group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the evidence:

Structural and Functional Insights

Methoxy Substitution Patterns: The target compound’s 2,3,4-trimethoxy arrangement differs from 1y’s 3,4,5-trimethoxy substitution . Compound 74 (FF2) shares the 2,3,4-trimethoxybenzamide core, suggesting similar synthetic routes and physicochemical properties (e.g., solubility, logP) .

Indole vs. Other Aromatic Moieties: The 1-methylindole group in the target compound contrasts with 1y’s hydroxybenzoyl and 74’s dihydroisoquinoline. Indoles are known for serotonin receptor modulation, while dihydroisoquinolines may target adrenergic systems .

Functional Group Impact :

- The hydroxyethyl group in the target compound enhances hydrophilicity compared to 2’s hydroxy-1,1-dimethylethyl group, which may improve aqueous solubility .

- Compound 74’s oily consistency (vs. crystalline solids like 1y ) highlights how alkyl/aryl side chains influence physical states .

Synthetic Complexity :

- Multi-step syntheses (e.g., 7’s benzothiazole-triazole derivatives) introduce challenges in yield and purification compared to straightforward acylations in 1y and the target compound .

Research Findings and Implications

- The indole moiety may confer neuroactivity, as seen in other indole-based drugs .

- Structure-Activity Relationships (SAR) :

- Methoxy positioning (2,3,4 vs. 3,4,5) significantly impacts electronic properties and steric interactions.

- Hydroxyethyl groups balance lipophilicity and solubility, critical for bioavailability.

- Synthetic Feasibility : The target compound’s synthesis is likely scalable using established acylation methods, though purification may require HPLC or column chromatography .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3,4-trimethoxybenzamide is a synthetic compound that combines an indole moiety with a trimethoxybenzamide structure. This unique combination suggests potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is critical for potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

The presence of the indole ring is significant as it is known for various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. The mechanism may involve:

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially altering cellular signaling.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, this compound has shown:

- Inhibition of Tumor Growth : In vitro assays demonstrated reduced proliferation of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 10.5 | |

| HL60 | 8.3 |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Study on Cancer Cell Lines :

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase. -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in paw edema and inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.